molecular formula C20H17N5O B2369324 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 954792-78-0

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2369324
CAS No.: 954792-78-0
M. Wt: 343.39
InChI Key: LJABWEUJHOARBV-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-Triazole derivatives

Uniqueness

Compared to similar compounds, 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[5-cyclopropyl-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-7-11-16(12-8-13)25-18(14-9-10-14)17(21-24-25)20-23-22-19(26-20)15-5-3-2-4-6-15/h2-8,11-12,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJABWEUJHOARBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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